(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone
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Overview
Description
(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone: is a complex organic compound featuring a bromophenyl group, a chlorophenyl group, and a thiazole ring. This compound is part of a class of thiazole derivatives known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives, in general, are known to interact with multiple biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor . The compound’s lipophilicity (Log Po/w) is estimated to be between 2.77 and 4.94 , which could influence its distribution and bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has a predicted boiling point of 380.3±17.0 °C at 760 mmHg .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone typically involves the following steps:
Formation of the Thiazole Ring: : This can be achieved through the reaction of a suitable halogenated phenyl compound with a thioamide under acidic conditions.
Coupling Reaction: : The bromophenyl and chlorophenyl groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Oxidation: : The final step involves the oxidation of the intermediate compound to form the ketone group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to improve efficiency and safety. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: : Substitution reactions can introduce new substituents onto the aromatic rings, changing the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Palladium-catalyzed cross-coupling reactions typically use palladium(II) chloride (PdCl₂) as a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone: is unique due to its specific combination of bromophenyl, chlorophenyl, and thiazole groups. Similar compounds include:
4-Bromophenyl-1,3-thiazol-5-ylmethanone: : Lacks the chlorophenyl group.
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone: : Lacks the bromophenyl group.
4-Bromophenyl-2-(4-chlorophenyl)-1,3-thiazole: : Lacks the ketone group.
This compound .
Properties
IUPAC Name |
(4-bromophenyl)-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNOS/c17-12-5-1-10(2-6-12)15(20)14-9-19-16(21-14)11-3-7-13(18)8-4-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFYJSDVRICLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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